N1‑Tosyl vs. N1‑Acetyl: Impact on Xanthine Oxidase Inhibitory Potency
Replacing the N1‑acetyl group of the close analog 1‑acetyl‑5‑(3,4‑dimethoxyphenyl)‑3‑(3‑nitrophenyl)‑4,5‑dihydro‑1H‑pyrazole (CHEMBL1684644) with a 1‑tosyl group transforms the steric and electronic environment at the pyrazoline N1 position. The N1‑acetyl analog displayed an IC₅₀ of 75.2 μM against bovine xanthine oxidase [1]. The increased steric volume (tosyl ΔMW = +100.5 Da) and stronger electron‑withdrawing character of the sulfonamide in the target compound are expected to alter the binding pose and residence time within the xanthine oxidase active site. No direct head‑to‑head data are available; the observed IC₅₀ of the acetyl analog serves as the closest quantitative benchmark for this chemotype.
| Evidence Dimension | Xanthine oxidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported in public literature |
| Comparator Or Baseline | 1‑Acetyl‑5‑(3,4‑dimethoxyphenyl)‑3‑(3‑nitrophenyl)‑4,5‑dihydro‑1H‑pyrazole (CHEMBL1684644): IC₅₀ = 75.2 μM |
| Quantified Difference | N‑tosyl substitution increases MW by 100.5 Da and adds a sulfonamide hydrogen‑bond acceptor; effect on IC₅₀ remains to be determined experimentally |
| Conditions | Bovine xanthine oxidase; uric acid production endpoint; 293 nM compound preincubation; spectrophotometric detection [1] |
Why This Matters
Researchers synthesizing or procuring xanthine oxidase inhibitors need to consider N1‑substituent effects on potency and selectivity; this compound represents the tosyl‑capped variant of a proven inhibitory scaffold.
- [1] BindingDB Entry BDBM50338869 / CHEMBL1684644: 1‑Acetyl‑5‑(3,4‑dimethoxyphenyl)‑3‑(3‑nitrophenyl)‑4,5‑dihydro(1H)pyrazole; IC₅₀ (bovine xanthine oxidase) = 7.52 × 10⁴ nM. Curated by ChEMBL, 2025. View Source
